2-(Benzoyloxy)-1-methylpropyl undecanoate
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Overview
Description
2-(Benzoyloxy)-1-methylpropyl undecanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its benzoyloxy group attached to a methylpropyl chain, which is further linked to an undecanoate group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-1-methylpropyl undecanoate typically involves esterification reactions. One common method is the reaction between benzoyl chloride and 1-methylpropyl undecanoate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Another method involves the use of benzoyl peroxide as an oxidizing agent to facilitate the formation of the benzoyloxy group. This reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)-1-methylpropyl undecanoate can undergo various chemical reactions, including:
Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-(Benzoyloxy)-1-methylpropyl undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(Benzoyloxy)-1-methylpropyl undecanoate primarily involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. The benzoyloxy group can interact with various molecular targets, leading to different biological effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzoyloxy)-1-methylpropyl decanoate
- 2-(Benzoyloxy)-1-methylpropyl dodecanoate
- 2-(Benzoyloxy)-1-methylpropyl octanoate
Uniqueness
2-(Benzoyloxy)-1-methylpropyl undecanoate is unique due to its specific chain length and the presence of the benzoyloxy group. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in the fragrance and pharmaceutical industries. Its longer chain length compared to similar compounds can influence its solubility, volatility, and interaction with biological membranes.
Properties
CAS No. |
84006-66-6 |
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Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-undecanoyloxybutan-2-yl benzoate |
InChI |
InChI=1S/C22H34O4/c1-4-5-6-7-8-9-10-14-17-21(23)25-18(2)19(3)26-22(24)20-15-12-11-13-16-20/h11-13,15-16,18-19H,4-10,14,17H2,1-3H3 |
InChI Key |
DUMPPIKGTGVYAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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